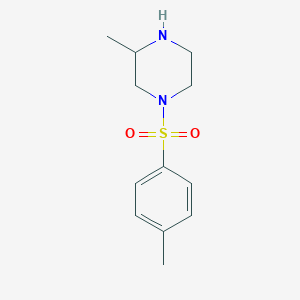

3-Methyl-1-(toluene-4-sulfonyl)-piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

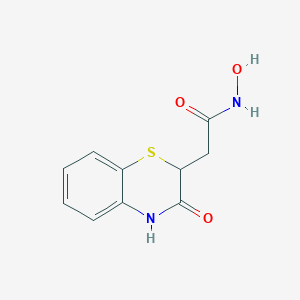

The synthesis of compounds related to 3-Methyl-1-(toluene-4-sulfonyl)-piperazine involves nucleophilic substitution reactions, where piperazine derivatives are functionalized with sulfonyl chloride groups. For example, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine and similar compounds are synthesized through reactions involving nucleophilic substitutions, highlighting the method's versatility in introducing the sulfonyl group into piperazine structures (Naveen et al., 2009).

Molecular Structure Analysis

Structural analyses of these compounds, such as X-ray crystallography, reveal the geometric and conformational details. For instance, the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom are common structural features observed (Naveen et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-1-(toluene-4-sulfonyl)-piperazine derivatives are diverse, including further functionalization of the piperazine ring. These reactions are crucial for the synthesis of various pharmacologically active compounds and highlight the chemical versatility of the sulfonyl-piperazine framework (Wu Qi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by the sulfonyl group and the overall molecular structure. X-ray crystallography studies provide insights into the crystalline forms and stability of these compounds under various conditions (Naveen et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly affected by the piperazine and sulfonyl functional groups. These properties are essential for understanding the behavior of these compounds in chemical syntheses and potential pharmaceutical applications (Wu Qi, 2014).

科学的研究の応用

-

Sulfur-Containing Pyrazoles, Pyrazolines and Indazoles

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of heterocyclic compounds having the pyrazole, pyrazoline, or indazole nucleus, which are the basic elements for the design of drug-like compounds with multiple biological activities .

- Method : An original method for the synthesis of 2-[5-methyl-4-(toluene-4-sulfonyl)-2H-pyrazol-3-yl]-phenol 47 in 90% yield has been offered .

- Results : The synthesis resulted in a 90% yield of the desired compound .

-

Sulfonate Synthesis by Sulfonylation (Tosylation)

-

Formal Anti-Markovnikov Hydromethylation of Alkenes

- Field : Organic Chemistry

- Application : This compound could potentially be used in the formal anti-Markovnikov hydromethylation of alkenes .

- Method : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Synthesis of 1,2,3,4,5,6-Hexahydro-[2,2]bipyridinyl Derivatives

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of 1,2,3,4,5,6-hexahydro-[2,2]bipyridinyl derivatives .

- Method : The specific method of synthesis is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

-

Synthesis of Sulfur-Containing Azoles

-

Synthesis of 1,2,3,4,5,6-Hexahydro-[2,2]bipyridinyl Derivatives

- Field : Organic Chemistry

- Application : This compound could potentially be used in the synthesis of 1,2,3,4,5,6-hexahydro-[2,2]bipyridinyl derivatives .

- Method : The specific method of synthesis is not provided in the source .

- Results : The results or outcomes of this application are not provided in the source .

特性

IUPAC Name |

3-methyl-1-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-10-3-5-12(6-4-10)17(15,16)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXTJXVCJULLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444452 |

Source

|

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(toluene-4-sulfonyl)-piperazine | |

CAS RN |

178624-90-3 |

Source

|

| Record name | 3-METHYL-1-(TOLUENE-4-SULFONYL)-PIPERAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)